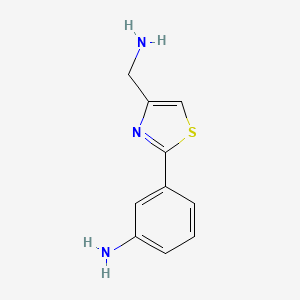

3-(4-Aminomethyl-thiazol-2-YL)-phenylamine

Description

Systematic Nomenclature and Synonyms

The compound, systematically named 4-[4-(aminomethyl)-1,3-thiazol-2-yl]aniline , is a substituted thiazole-phenylamine derivative. Key synonyms include:

- 4-(4-aminomethyl-thiazol-2-yl)-phenylamine

- CTK5G0689 (Chemical Abstracts Service registry number: 885280-72-8).

- AB27143 and AG-H-57602 (alternative identifiers).

This nomenclature reflects the structural arrangement of the aminomethyl group at the 4-position of the thiazole ring and the phenylamine moiety at the 2-position.

Molecular Formula and Weight Analysis

The molecular formula of 4-[4-(aminomethyl)-1,3-thiazol-2-yl]aniline is C₁₀H₁₁N₃S , with a molecular weight of 205.28 g/mol . This composition includes:

- Carbon : 10 atoms

- Hydrogen : 11 atoms

- Nitrogen : 3 atoms (two from the thiazole ring and one from the phenylamine group)

- Sulfur : 1 atom (in the thiazole ring).

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 205.28 g/mol |

| CAS Registry Number | 885280-72-8 |

Crystallographic Data and Three-Dimensional Conformational Studies

No crystallographic data or X-ray diffraction studies have been reported for 4-[4-(aminomethyl)-1,3-thiazol-2-yl]aniline in the available literature. While structural analogs such as spiro thiazolidinones and 1,3,4-oxadiazole derivatives have undergone crystallographic characterization, detailed three-dimensional conformational analyses for this specific compound remain absent.

Electronic Structure and Quantum Mechanical Calculations

No quantum mechanical studies (e.g., DFT/B3LYP calculations) or electronic structure analyses have been documented for this compound. Computational studies on related thiazole derivatives, such as 5-phenyl-1,3,4-oxadiazoles, have focused on vibrational spectra and HOMO-LUMO energy gaps, but analogous data for 4-[4-(aminomethyl)-1,3-thiazol-2-yl]aniline are not available.

Summary of Key Findings

- Structural Identity : The compound is a phenylamine-thiazole hybrid with an aminomethyl substituent at the 4-position of the thiazole ring.

- Molecular Properties : Defined by its C₁₀H₁₁N₃S composition and 205.28 g/mol molecular weight.

- Research Gaps : Lack of crystallographic and computational data limits insights into its conformational dynamics and electronic properties.

Properties

IUPAC Name |

3-[4-(aminomethyl)-1,3-thiazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXOFRGYFWHYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696000 | |

| Record name | 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-76-2 | |

| Record name | 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-(4-Aminomethyl-thiazol-2-yl)-phenylamine typically involves:

- Construction of the thiazole ring core.

- Introduction of the aminomethyl substituent at the 4-position of the thiazole.

- Attachment or modification of the phenylamine group at the 3-position relative to the thiazole.

The synthetic routes often utilize:

- Cyclization reactions involving thiosemicarbazides or related precursors.

- Amide coupling and subsequent reductions.

- Catalytic hydrogenation for nitro to amino group conversions.

- Protection/deprotection strategies for amine groups.

Preparation of the Thiazole Core and Aminomethyl Substitution

2.1 Cyclization from Thiosemicarbazides

One common approach to synthesize thiazole derivatives is via cyclization of thiosemicarbazide derivatives. This involves:

- Reaction of thiosemicarbazide with appropriate carboxylic acid derivatives or orthoformate esters under acidic conditions.

- Use of dehydrating agents such as methane sulfonic acid or polyphosphoric acid to promote ring closure.

- The cyclization yields 2-amino-thiazole derivatives with substituents at the 5-position, which can be further functionalized.

This method is well-documented for synthesizing 2-amino-1,3-thiazoles and can be adapted for preparing 4-aminomethyl-substituted thiazoles by choosing suitable starting materials (e.g., amino acid-derived precursors).

Aminomethyl Group Introduction

The aminomethyl group at the 4-position of the thiazole ring can be introduced by:

- Reduction of corresponding nitro or azido precursors.

- Use of borane-tetrahydrofuran complexes for selective reduction of amides or nitro groups to amines.

- Catalytic hydrogenation with palladium on carbon under hydrogen atmosphere to convert nitro substituents to amino groups.

For example, a nitro-substituted thiazole intermediate can be hydrogenated to yield the aminomethyl derivative.

Attachment and Functionalization of the Phenylamine Moiety

The phenylamine group can be introduced or modified via amide coupling reactions involving:

- Reaction of amino-thiazole derivatives with activated carboxylic acid derivatives of phenylamine or its substituted analogs.

- Use of coupling reagents such as HCTU, HOBt, and DIEA in solvents like dimethylacetamide (DMA) to promote amide bond formation.

- Protection of amino groups with Boc or Fmoc groups during synthesis to avoid side reactions, followed by deprotection with trifluoroacetic acid (TFA) or piperidine.

Representative Preparation Scheme (Based on Literature)

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Coupling of amino acid-derived acid with amino benzhydrol derivatives | HCTU, HOBt, DIEA, DMA, 0°C to room temperature, overnight | Coupled amide intermediate |

| 2 | Oxidation of alcohol to aldehyde | Dess-Martin periodinane, THF, room temperature, 30 min | Aldehyde intermediate |

| 3 | Boc deprotection | TFA, CH2Cl2, 0°C | Free amine intermediate |

| 4 | Coupling with 3,4,5-trimethoxybenzoyl chloride | Base-mediated acylation | Substituted thiazole derivative |

| 5 | Conversion of bromo to azido group | Sodium azide, proline, copper iodide catalyst | Azido intermediate |

| 6 | Catalytic hydrogenation | 10% Pd/C, H2 atmosphere | Aminomethyl-thiazole derivative |

This sequence exemplifies the multi-step synthetic approach to obtain amino-substituted thiazole derivatives with phenylamine substituents.

Improved Process for High Purity Preparation

Patent literature describes an improved process for synthesizing related aminothiazolyl phenylamine compounds with high purity, suitable for pharmaceutical applications:

- The process involves reaction of (R)-mandelic acid with 4-nitrophenylethylamine in tetrahydrofuran (THF) or other suitable solvents.

- Subsequent catalytic hydrogenation converts the nitro group to an amino group.

- Final coupling with 2-aminothiazol-4-acetic acid yields the target compound.

- The process emphasizes solvent choice, reaction volume, and base presence to optimize purity and yield.

Solvents such as THF, 2-methyl THF, MTBE, acetonitrile, 2-propanol, and toluene are suitable, with THF preferred. Reaction volumes range from 1 to 3 volumes relative to reactants. Organic or inorganic bases may be used or the reaction can be performed without base, depending on conditions.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | Thiosemicarbazide + Carboxylic acid or orthoformate | Polyphosphoric acid, sulfuric acid, HCl | Acidic, heating | Forms thiazole ring; yields 2-amino-thiazoles |

| Amide Coupling | Amino-thiazole + Amino benzhydrol derivatives | HCTU, HOBt, DIEA, DMA | 0°C to RT, overnight | Forms amide bond; protection/deprotection needed |

| Oxidation | Alcohol intermediates | Dess-Martin periodinane | RT, 30 min | Converts alcohol to aldehyde |

| Azide Substitution | Bromo-thiazole derivatives | Sodium azide, CuI, proline | RT | Converts bromo to azido group |

| Catalytic Hydrogenation | Nitro or azido intermediates | Pd/C, H2 atmosphere | RT, variable time | Reduces nitro/azido to amino groups |

| Improved Pharmaceutical Process | (R)-mandelic acid + 4-nitrophenylethylamine + 2-aminothiazol-4-acetic acid | EDC, HOBt, THF, Pd/C, H2 | Controlled solvent and base conditions | High purity API preparation |

Research Findings and Observations

- The cyclization of thiosemicarbazides is a reliable method for constructing the thiazole ring with amino substituents, providing good yields and purity.

- Amide coupling reactions using modern coupling reagents (HCTU, HOBt) enable efficient formation of key bonds under mild conditions, preserving stereochemistry and minimizing racemization.

- Catalytic hydrogenation is essential for converting nitro or azido groups to the desired amino functionalities, with palladium on carbon being the catalyst of choice.

- The choice of solvent and reaction parameters significantly affects the purity and yield of the final product, especially for pharmaceutical-grade compounds.

- Protection and deprotection steps are critical to prevent side reactions and ensure selective functionalization of amine groups.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminomethyl-thiazol-2-YL)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(4-Aminomethyl-thiazol-2-YL)-phenylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(4-Aminomethyl-thiazol-2-YL)-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Aryl Substituents

Thiazole-containing compounds are widely studied for their bioactivity and optoelectronic properties. Below is a comparison with key analogs:

Key Observations :

- Substituent Position: The 4-position on the thiazole is critical for modulating bioactivity. For example, aminomethyl groups (as in the target compound) may enhance solubility or hydrogen-bonding capacity compared to methoxy or indole substituents.

- Aryl Linkage : Linking the thiazole to phenylamine (vs. indole or methoxyphenyl) introduces a planar aromatic system that could influence binding to biological targets like enzymes or DNA.

Phenylamine Analogs in Bioactive Molecules

Phenylamine derivatives are pivotal in drug design due to their versatility. Notable comparisons include:

Key Observations :

- Disubstitution: Electron-donating groups (e.g., methyl) on phenylamine improve Nrf2 activation, suggesting that the aminomethyl-thiazole substituent in the target compound may similarly enhance activity .

- Toxicity : Phenylamine moieties can be associated with toxicity, but substitutions (e.g., acetylamine) may mitigate this .

Physicochemical and Electronic Properties

Substituents on thiazoles and phenylamines significantly influence thermal stability, solubility, and electronic behavior:

Key Observations :

- Aminomethyl Group: The -CH₂NH₂ substituent may increase polarity and solubility compared to methoxy or alkyl groups.

- Planarity : Thiazole-linked phenylamines could adopt planar conformations, favoring π-π interactions in materials science .

Biological Activity

3-(4-Aminomethyl-thiazol-2-YL)-phenylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an amino group and a phenyl amine moiety. This unique structure contributes to its reactivity and interaction with various biological targets, making it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : It has demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may induce apoptosis in cancer cells while exhibiting antimicrobial effects through disruption of bacterial cell wall synthesis.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound on melanoma and pancreatic cancer cell lines. The results indicated that the compound induced cell death through apoptosis and autophagy mechanisms. The lead compound displayed high potency against both sensitive and resistant cancer cell lines, with significant in vivo efficacy observed in xenograft models.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens. The compound exhibited substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

Q & A

Q. What are the established synthetic routes for 3-(4-Aminomethyl-thiazol-2-YL)-phenylamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with aminomethyl-thiazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) . For example, condensation reactions with aldehydes like veratraldehyde (3,4-dimethoxybenzaldehyde) under reflux for 7 hours yield Schiff base intermediates, which can be recrystallized for purity . Optimization includes:

- Catalyst selection : Acidic conditions (e.g., acetic acid) enhance imine formation.

- Temperature control : Reflux at ~80°C ensures complete reaction without side products.

- Solvent choice : Absolute ethanol minimizes undesired solvolysis.

Comparative yields under varying conditions (e.g., Sn/HCl reduction vs. catalytic hydrogenation) should be evaluated to identify optimal protocols .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., NH₂ stretching at ~3300–3500 cm⁻¹, C=N vibrations in thiazole at ~1600 cm⁻¹) .

- NMR : ¹H and ¹³C NMR can resolve substituent positions (e.g., aromatic protons in phenylamine at δ 6.5–7.5 ppm, thiazole protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98% via GC) and retention time reproducibility under C18 column conditions .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?

- Methodological Answer : Multiwfn enables:

- Electrostatic potential (ESP) mapping : Visualize electron-rich regions (e.g., thiazole nitrogen, aminomethyl group) for predicting nucleophilic attack sites .

- Bond order analysis : Quantify delocalization in the thiazole-phenylamine system, correlating with stability and reactivity .

- Orbital composition analysis : Identify contributions of sulfur (thiazole) and nitrogen (amine) to frontier orbitals (HOMO/LUMO), critical for understanding redox behavior .

Example workflow: Optimize geometry at B3LYP/6-31G(d), then compute ESP and electron localization function (ELF) using Multiwfn .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral effects) of this compound?

- Methodological Answer :

- Comparative assays : Standardize testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and viral models (e.g., HSV-1) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. nitro groups) to isolate pharmacophores. For example, 4-phenyl-thiazole derivatives show enhanced activity when paired with electron-withdrawing groups .

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial DNA gyrase or viral proteases) and validate with mutagenesis studies .

Q. What strategies address low solubility in aqueous media during in vitro testing?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) via esterification of the aminomethyl group .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability, as demonstrated for similar thiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.